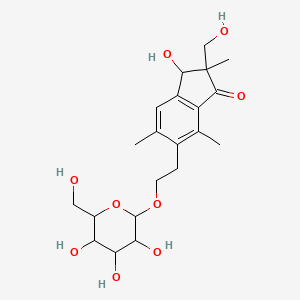
3-Methylethcathinone (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Substituted cathinones, like 4-methylethcathinone and 3,4-dimethylmethcathinone are psychoactive compounds that may be used as designer drugs. 3-Methylethcathinone (hydrochloride) is a substituted cathinone with potential for abuse. Its biological properties have not been elucidated. This product is intended for forensic and research applications.
Applications De Recherche Scientifique
Pharmacokinetic Profiles and Pharmacodynamic Effects
Methylone, a synthetic cathinone similar to 3-Methylethcathinone, has been studied extensively for its pharmacokinetic profiles and pharmacodynamic effects in rats. Research reveals that methylone and its metabolites like MDC and HHMC show specific patterns in terms of peak times and half-lives after administration. These pharmacokinetic properties have been linked with the drug's effects on locomotor activity and neurotransmitter release in the brain (Elmore et al., 2017).
Identification and Quantification in Biological Samples
Methods have been developed to identify and quantify 4-Methylethcathinone (a close analog of 3-Methylethcathinone) and other synthetic cathinones in biological samples, showcasing the presence and regular consumption of these compounds. This analytical capability is crucial for understanding the distribution and impact of these substances in the human body (Alvarez et al., 2017).
Mechanisms of Hepatotoxicity
Investigations into the mechanisms of hepatotoxicity triggered by designer cathinone drugs, including 4-Methylethcathinone, have pointed towards oxidative stress, mitochondrial dysfunction, and apoptosis as pathways of cell death in liver cells. Understanding these mechanisms is vital for assessing the potential risks and devising strategies to mitigate the adverse effects of these substances (Valente et al., 2016).
Propriétés
Nom du produit |
3-Methylethcathinone (hydrochloride) |
|---|---|
Formule moléculaire |
C12H17NO · HCl |
Poids moléculaire |
227.7 |
InChI |
InChI=1S/C12H17NO.ClH/c1-4-13-10(3)12(14)11-7-5-6-9(2)8-11;/h5-8,10,13H,4H2,1-3H3;1H |
Clé InChI |
NNXYBZFXJQGRBC-UHFFFAOYSA-N |
SMILES |
O=C(C(C)NCC)C1=CC(C)=CC=C1.Cl |
Synonymes |
3-MEC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



